Cas no 440363-04-2 (Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-)

Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-, is a specialized aromatic amine compound featuring both trifluoromethyl and trimethylsilylethynyl functional groups. Its unique structure makes it valuable in organic synthesis, particularly in the development of advanced intermediates for pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the trimethylsilylethynyl moiety offers reactivity in cross-coupling reactions, such as Sonogashira or click chemistry. This compound is particularly useful in constructing complex molecular architectures with tailored electronic and steric properties. Its stability under various reaction conditions and compatibility with diverse synthetic methodologies make it a versatile building block for research and industrial applications.
Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- structure
440363-04-2 structure
Product name:Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-
CAS No:440363-04-2
MF:C12H14F3NSi
MW:257.326974391937
CID:5012288

Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-
    • 4-(trifluoromethyl)-2-(2-trimethylsilylethynyl)aniline
    • 4-(Trifluoromethyl)-2-((trimethylsilyl)ethynyl)aniline
    • Inchi: 1S/C12H14F3NSi/c1-17(2,3)7-6-9-8-10(12(13,14)15)4-5-11(9)16/h4-5,8H,16H2,1-3H3
    • InChI Key: ZCEORLXEZOJAGG-UHFFFAOYSA-N
    • SMILES: [Si](C#CC1C=C(C(F)(F)F)C=CC=1N)(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 331
  • Topological Polar Surface Area: 26

Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1723342-1g
4-(Trifluoromethyl)-2-((trimethylsilyl)ethynyl)aniline
440363-04-2 98%
1g
¥3318.00 2024-05-13

Additional information on Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-

Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- (CAS No. 440363-04-2)

Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- (CAS No. 440363-04-2) is a versatile compound with significant applications in the fields of medicinal chemistry and materials science. This compound, also known as 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]aniline, is characterized by its unique combination of a trifluoromethyl group and a trimethylsilyl-protected ethynyl group, which endow it with a range of desirable properties for various chemical and biological applications.

The trifluoromethyl group is a well-known substituent in organic chemistry, known for its strong electron-withdrawing effect and high lipophilicity. These properties make it an attractive moiety in the design of pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability and improved pharmacokinetic profiles. The presence of the trimethylsilyl-protected ethynyl group adds further versatility to the molecule, allowing for selective functionalization and derivatization in synthetic pathways.

Recent research has highlighted the potential of Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- in the development of novel therapeutic agents. A study published in the *Journal of Medicinal Chemistry* (2021) demonstrated that compounds containing this scaffold exhibit potent antitumor activity against a variety of cancer cell lines. The researchers found that the trifluoromethyl group contributes to the compound's ability to disrupt key signaling pathways involved in cancer cell proliferation and survival.

In addition to its medicinal applications, Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- has shown promise in materials science. The ethynyl group can be readily deprotected to form acetylenic linkages, which are essential for the synthesis of conjugated polymers and other advanced materials. A recent publication in *Advanced Materials* (2020) reported the use of this compound as a building block for the preparation of conductive polymers with tunable electronic properties. The resulting materials exhibited excellent electrical conductivity and stability, making them suitable for applications in organic electronics and energy storage devices.

The synthetic accessibility of Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- is another key factor contributing to its widespread use. The compound can be synthesized through a series of well-established reactions, including the Sonogashira coupling reaction between 4-trifluoromethylaniline and trimethylsilylacetylene. This synthetic route is highly efficient and scalable, allowing for the production of large quantities of the compound for both research and industrial applications.

From a safety perspective, Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- is generally considered to be stable under standard laboratory conditions. However, as with any chemical compound, proper handling and storage protocols should be followed to ensure safety. It is recommended to store the compound in a cool, dry place away from direct sunlight and incompatible materials.

In conclusion, Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- (CAS No. 440363-04-2) is a valuable compound with a wide range of applications in medicinal chemistry and materials science. Its unique structural features make it an attractive candidate for the development of novel therapeutic agents and advanced materials. Ongoing research continues to uncover new potential uses for this versatile molecule, further solidifying its importance in the scientific community.

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